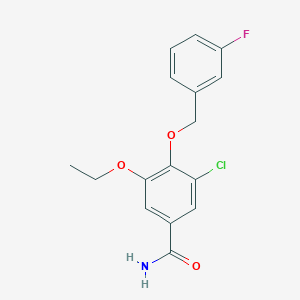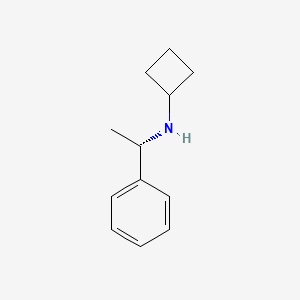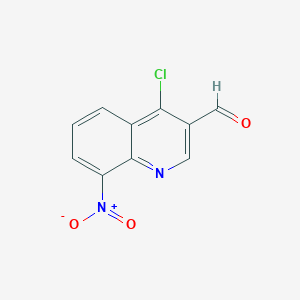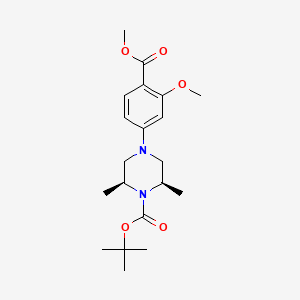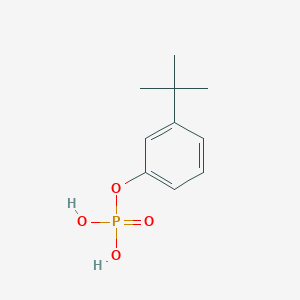
3-(tert-Butyl)phenyldihydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)phenyldihydrogenphosphate is an organic compound belonging to the class of organophosphates. It is known for its excellent thermal stability and hydrolytic resistance, making it a valuable compound in various industrial applications. The compound is characterized by its molecular formula C22H23O4P and a molecular weight of 382.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)phenyldihydrogenphosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .
Step 1: Dissolve tert-butylphenol in a suitable solvent and add phosphorus oxychloride slowly while maintaining the temperature at around 70°C.
Step 2: Add aluminum chloride as a catalyst and continue stirring the mixture for several hours.
Step 3: After the reaction is complete, the mixture is cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)phenyldihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
3-(tert-Butyl)phenyldihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins due to its thermal stability.
Biology: Investigated for its potential use in biological systems as a phosphate donor.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Widely used in the production of flame-retardant materials, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)phenyldihydrogenphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor, transferring its phosphate group to other molecules, thereby modulating various biochemical pathways. This property makes it valuable in both biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylphenyl diphenyl phosphate
- Triphenyl phosphate
- Di-tert-butylphenyl phosphate
Uniqueness
Compared to similar compounds, 3-(tert-Butyl)phenyldihydrogenphosphate offers superior thermal stability and hydrolytic resistance. These properties make it particularly suitable for applications requiring high-performance materials, such as flame retardants and plasticizers .
Properties
Molecular Formula |
C10H15O4P |
|---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
(3-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-5-4-6-9(7-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI Key |
SPQPNWSVMABBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


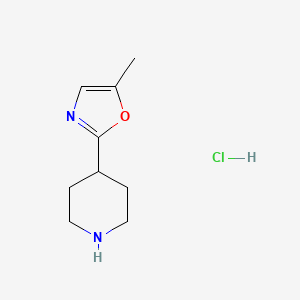
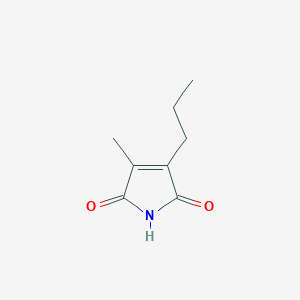
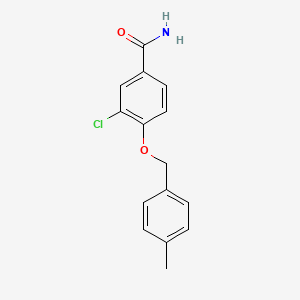
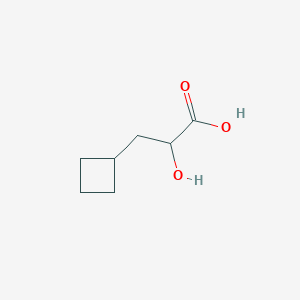
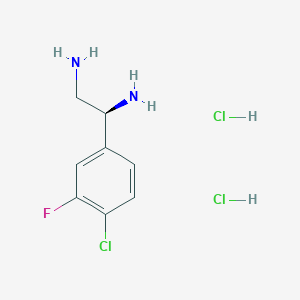
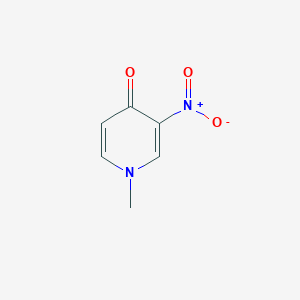
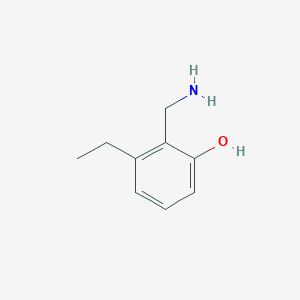
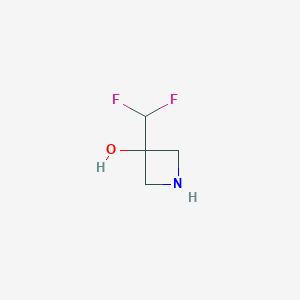
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
